molecular formula C9H12FN B2939482 N-(2-fluorobenzyl)ethanamine CAS No. 64567-25-5

N-(2-fluorobenzyl)ethanamine

Cat. No.: B2939482
CAS No.: 64567-25-5
M. Wt: 153.2
InChI Key: AEWPBFIYUCYSHZ-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)ethanamine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorine atom attached to the benzyl group, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling: One common method for synthesizing N-(2-fluorobenzyl)ethanamine involves the Suzuki-Miyaura coupling reaction.

    Reductive Amination: Another approach involves the reductive amination of 2-fluorobenzaldehyde with ethanamine.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.

Major Products Formed:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted benzyl ethanamines.

Scientific Research Applications

Chemistry: N-(2-fluorobenzyl)ethanamine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives have shown promise in the development of drugs targeting neurological disorders and other medical conditions .

Industry: The compound is also utilized in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can enhance their performance characteristics, such as thermal stability and resistance to degradation .

Comparison with Similar Compounds

  • N-(2-chlorobenzyl)ethanamine
  • N-(2-bromobenzyl)ethanamine
  • N-(2-methylbenzyl)ethanamine

Comparison: N-(2-fluorobenzyl)ethanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs. This fluorine substitution can enhance the compound’s metabolic stability and bioavailability, making it more suitable for certain applications in medicinal chemistry .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWPBFIYUCYSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64567-25-5
Record name ethyl[(2-fluorophenyl)methyl]amine
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